

(Rac)-ACT-451840 Target Identification: A Technical Guide

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Compound of Interest

Compound Name: (Rac)-ACT-451840

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Introduction

(Rac)-ACT-451840 is a potent, orally active antimalarial compound that has demonstrated significant activity against both sensitive and resistant strains of *Plasmodium falciparum*.^{[1][2]} As a frontrunner in the development of new therapies to combat drug-resistant malaria, understanding its mechanism of action is paramount. This technical guide provides an in-depth overview of the target identification studies for **(Rac)-ACT-451840**, focusing on the experimental methodologies, quantitative data, and the key molecular target that has been identified.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of **(Rac)-ACT-451840** against various life cycle stages of the malaria parasite.

Table 1: In Vitro Activity of ACT-451840 against *P. falciparum* Asexual Blood Stages^{[3][4][5][6]}

Parasite Strain	Resistance Profile	IC50 (nM)
NF54	Drug-sensitive	0.4 ± 0.0
K1	Chloroquine-resistant	3.8
Cam3.IIrev (K13 wild-type)	Artemisinin-sensitive	Not specified
Cam3.IIC580Y (K13 mutant)	Artemisinin-resistant	Not specified (fully active)
Clinical Isolates (<i>P. falciparum</i>)	Multidrug-resistant	2.5 (median)
Clinical Isolates (<i>P. vivax</i>)	-	3.0 (median)

Table 2: Activity of ACT-451840 against Sexual Stages and Transmission[3][4][7]

Activity	Parameter	IC50 (nM)
Gametocytocidal Activity	Male Gamete Formation	5.89 ± 1.80
Transmission Blocking	Oocyst Development	30 (range: 23-39)
Transmission Blocking	Oocyst Prevalence	104 (range: 98-110)

Table 3: In Vivo Efficacy of ACT-451840 in Murine Models[3][5][7]

Murine Model	Parasite	ED90 (mg/kg)
<i>P. falciparum</i> SCID mouse model	<i>P. falciparum</i> NF54	3.7 (95% CI: 3.3-4.9)
<i>P. berghei</i> infected mouse model	<i>P. berghei</i>	13 (95% CI: 11-16)

Target Identification Studies: The Role of PfMDR1

Initial investigations into the mechanism of action of ACT-451840 pointed towards a novel target.[3] Target deconvolution efforts, primarily through the use of chemical proteomics, have identified the *Plasmodium falciparum* multidrug resistance protein 1 (PfMDR1) as a key player in the compound's activity and the development of resistance.[1][3]

PfMDR1 is an ATP-binding cassette (ABC) transporter located on the membrane of the parasite's digestive vacuole. It is known to modulate parasite susceptibility to a variety of antimalarial drugs. Studies have shown that resistance to ACT-451840 is consistently associated with specific single nucleotide polymorphisms (SNPs) in the pfmdr1 gene. The causal link between these mutations and resistance has been definitively established using CRISPR-Cas9 gene editing techniques.[\[1\]](#)

Experimental Protocols

A critical tool in identifying the interaction between ACT-451840 and PfMDR1 was a photo-reactive affinity capture method. This involved the synthesis of a derivative of ACT-451840, named ACT-460953, which incorporates a photo-reactive group and a biotin tag for affinity purification.

UV-Triggered Affinity Capture Protocol

This protocol is based on the methodology used to identify protein interactors of ACT-451840's precursor, ACT-213615, and is applicable to ACT-451840 target identification.

Objective: To covalently cross-link and isolate proteins that bind to the ACT-451840 derivative in live parasites.

Materials:

- Synchronized *P. falciparum* culture (e.g., 3D7 strain)
- ACT-460953 (photo-reactive and biotinylated derivative of ACT-451840)
- ACT-213615 or ACT-451840 (as a competitor)
- UV irradiation source (e.g., 365 nm)
- Saponin lysis buffer
- SDS lysis buffer
- Streptavidin-coated magnetic beads

- Wash buffers
- Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

- Incubation with Competitor (Control): Pre-incubate a portion of the parasite culture with an excess of non-biotinylated ACT-213615 or ACT-451840 to serve as a competition control. This helps to identify non-specific binders.
- Incubation with Probe: Incubate both the competitor-treated and untreated parasite cultures with ACT-460953.
- UV Cross-linking: Expose the parasite cultures to UV light to activate the photo-reactive group on ACT-460953, leading to covalent cross-linking with interacting proteins.
- Parasite Lysis: Lyse the infected red blood cells using saponin to release the parasites. Subsequently, lyse the parasites using an SDS-containing buffer to solubilize the proteins.
- Affinity Purification: Incubate the parasite lysates with streptavidin-coated magnetic beads. The biotin tag on ACT-460953 will bind to the streptavidin, thus capturing the probe-protein complexes.
- Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
- Elution: Elute the captured proteins from the beads using an appropriate elution buffer.

Mass Spectrometry Analysis

Objective: To identify the proteins isolated through the affinity capture protocol.

Procedure:

- Sample Preparation: The eluted proteins are typically separated by SDS-PAGE. Protein bands that are present in the sample incubated with ACT-460953 alone, but absent or significantly reduced in the competitor-treated sample, are excised. The proteins within the gel bands are then subjected to in-gel tryptic digestion.

- **LC-MS/MS Analysis:** The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
- **Protein Identification:** The fragmentation spectra are searched against a *P. falciparum* protein database to identify the amino acid sequences of the peptides and, subsequently, the proteins from which they originated. PfMDR1 was identified as a primary interacting partner through this methodology.

Signaling Pathways and Experimental Workflows

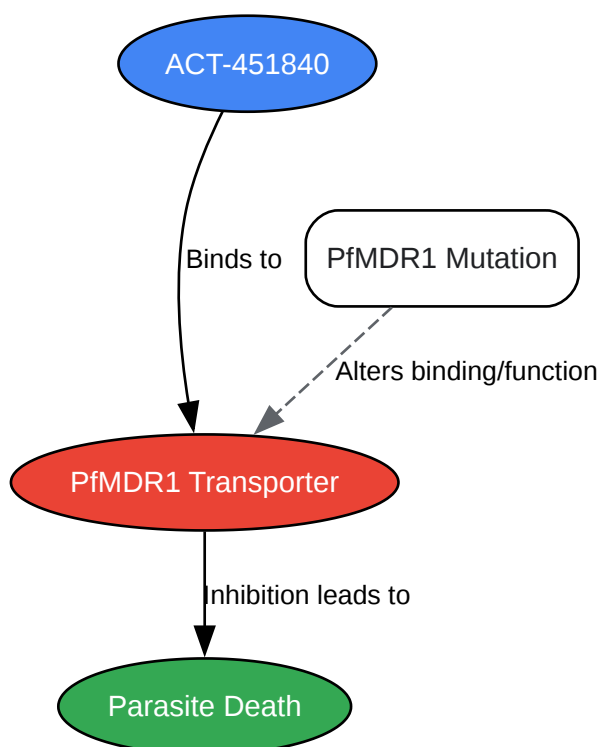
The primary mechanism of action of **(Rac)-ACT-451840** appears to be the modulation of PfMDR1 function. While the complete downstream signaling cascade is still under investigation, the current understanding points to a direct interaction that likely disrupts the transporter's normal function, leading to parasite death. Resistance arises from mutations in PfMDR1 that presumably alter the binding of the drug or the conformational changes induced by binding.

Diagrams



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Workflow for the target identification of **(Rac)-ACT-451840**.



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Interaction of ACT-451840 with PfMDR1 and resistance mechanism.

Conclusion

The target identification studies for **(Rac)-ACT-451840** have successfully pinpointed PfMDR1 as a critical molecular target. The use of advanced chemical proteomics techniques, such as photo-affinity labeling followed by mass spectrometry, has been instrumental in this discovery. The comprehensive quantitative data on the compound's activity underscores its potential as a next-generation antimalarial. Further research into the precise structural interactions between ACT-451840 and PfMDR1, as well as the downstream consequences of this interaction, will be crucial for optimizing its therapeutic use and combating the emergence of resistance.

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